6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic small molecule featuring a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core. This bicyclic scaffold is fused with a thiophene ring, imparting conformational rigidity and enabling diverse bioactivity modulation through strategic substitutions. Key structural elements include:
- Acetyl group at position 6, enhancing solubility and metabolic stability.
- Benzamido substituent at position 2, modified with a 4-((3-methylpiperidin-1-yl)sulfonyl) group, which likely improves target binding via sulfonyl-mediated hydrogen bonding and piperidine-induced steric effects.
- Carboxamide at position 3, contributing to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
6-acetyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S2/c1-14-4-3-10-27(12-14)34(31,32)17-7-5-16(6-8-17)22(30)25-23-20(21(24)29)18-9-11-26(15(2)28)13-19(18)33-23/h5-8,14H,3-4,9-13H2,1-2H3,(H2,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBZWLCXMYVKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (often referred to as compound 1) is a complex organic molecule with significant potential in pharmacological applications. Its structure incorporates several functional groups that may contribute to its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 519.63 g/mol. The compound features an acetyl group, a sulfonyl group, and a benzamido group, which are critical for its biological activity. The IUPAC name is methyl 6-acetyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate.
Biological Activity Overview
Research indicates that compounds similar to 6-acetyl derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis at MIC values ranging from 15.62 µg/mL . The sulfonamide moiety is often linked to enhanced antibacterial efficacy.
- Enzyme Inhibition : The compound's potential as an acetylcholinesterase (AChE) inhibitor has been noted in several studies. AChE inhibitors are crucial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .
- Antitumor Activity : Analogous compounds have shown promise in inhibiting tumor cell growth across various human cancer cell lines. For instance, certain piperidine derivatives have been synthesized and evaluated for their antitumor effects against cell lines such as KB and HepG2/A2 .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting AChE, the compound may enhance cholinergic neurotransmission, which is beneficial in neurodegenerative disorders.
- Interaction with Biological Targets : Molecular docking studies suggest that the compound may interact with specific amino acids in target proteins, influencing their function and leading to therapeutic effects .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to 6-acetyl derivatives:
- Synthesis and Evaluation : A series of synthesized thieno[2,3-c]pyridine derivatives were evaluated for their biological activities. Among these, compounds with similar piperidine structures exhibited significant AChE inhibition and antibacterial properties .
- Pharmacological Studies : In vivo studies demonstrated that compounds with structural similarities showed promising results in reducing auto-antibody titers in DBA/1J mice models treated with pristane . This suggests potential applications in autoimmune diseases.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Compound 1 | AChE Inhibitor | Human Brain | Sub-micromolar range |
| Compound 2 | Antibacterial | Salmonella typhi | 15.62 µg/mL |
| Compound 3 | Antitumor | HepG2/A2 | Varies by analog |
| Compound 4 | Analgesic | Mouse Models | Effective at 100 mg/kg |
Scientific Research Applications
TRPC6 Inhibition
One of the primary applications of this compound is as an inhibitor of the Transient Receptor Potential Channel 6 (TRPC6) . TRPC6 is implicated in various pathophysiological conditions, including:
- Nephrotic Syndrome
- Diabetic Nephropathy
- Heart Failure
Inhibition of TRPC6 has been associated with therapeutic benefits in these conditions by modulating calcium ion influx, which is critical in cellular signaling pathways related to inflammation and fibrosis .
Antitumor Activity
Research has indicated that compounds similar to 6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exhibit antitumor properties. The tetrahydrothieno[2,3-c]pyridine scaffold has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against a range of pathogens. The sulfonamide functional group is known for its efficacy against bacterial infections, making it a candidate for further exploration in antibiotic development .
Case Study 1: TRPC6 Inhibition in Nephrology
A study focusing on TRPC6 inhibitors demonstrated that compounds similar to the target molecule significantly reduced proteinuria in animal models of nephrotic syndrome. The mechanism was attributed to decreased calcium influx leading to reduced glomerular inflammation and fibrosis .
Case Study 2: Antitumor Efficacy
Another investigation evaluated the antitumor potential of tetrahydrothieno derivatives in vitro and in vivo. Results showed that these compounds inhibited tumor growth by inducing apoptosis and inhibiting angiogenesis, suggesting their potential as chemotherapeutic agents .
Case Study 3: Antimicrobial Activity
Research into the antimicrobial properties of related compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes selective hydrolysis under controlled conditions:
Key Findings :
-
The acetyl group at position 6 is labile under both acidic and alkaline conditions, forming a secondary alcohol intermediate.
-
The carboxamide group requires harsher conditions (prolonged reflux with concentrated acids) for hydrolysis due to steric hindrance from the thieno-pyridine core .
Sulfonamide Cleavage
The sulfonamide bridge (4-((3-methylpiperidin-1-yl)sulfonyl)benzamido) exhibits moderate stability but can be cleaved under specific conditions:
Mechanistic Insight :
-
Acidic cleavage proceeds via protonation of the sulfonyl oxygen, weakening the S–N bond and releasing 3-methylpiperidine.
-
Reduction with LiAlH₄ targets the sulfonyl group, generating a thiol intermediate that may dimerize or react further .
Acetylation/Deacetylation
The 6-acetyl group participates in reversible acetylation reactions:
Synthetic Utility :
-
Deacetylation is critical for modifying the piperidine ring’s electronic properties during derivative synthesis .
Nucleophilic Substitution
The thieno[2,3-c]pyridine core facilitates electrophilic aromatic substitution (EAS) at electron-rich positions:
Regioselectivity :
-
The sulfur atom directs electrophiles to the α-positions (C-2 and C-5), while the pyridine nitrogen influences para/ortho orientation .
Condensation Reactions
The carboxamide group at position 3 participates in condensation with amines:
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Primary amines | DCC, DMAP, CH₂Cl₂ | Substituted urea derivatives | |
| Hydrazine | Ethanol, reflux | Hydrazide analog |
Limitations :
Stability Under Oxidative Conditions
The compound demonstrates variable stability:
| Oxidizing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| H₂O₂ | Acetic acid, 50°C | Sulfone formation at thiophene sulfur | |
| mCPBA | CH₂Cl₂, 0°C to RT | Epoxidation of tetrahydro-pyridine ring (minor pathway) |
Critical Note :
-
Oxidation of the thiophene sulfur to sulfone enhances metabolic stability but reduces membrane permeability.
Photochemical Reactions
UV irradiation induces unique reactivity:
| Wavelength | Solvent | Outcome | Reference |
|---|---|---|---|
| 254 nm | MeOH | C–S bond cleavage in thiophene ring, forming dihydro-pyridine radical | |
| 365 nm | Benzene | [2+2] Cycloaddition with adjacent carbonyl groups (low yield) |
Applications :
-
Photodegradation studies are essential for assessing storage stability and photosensitivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules with shared cores or functional groups, focusing on activity profiles , substituent effects , and pharmacokinetic properties .
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Influence: The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core (shared with the target compound) is critical for TNF-α inhibitory activity. Derivatives with this scaffold exhibit potent inhibition (IC₅₀: 0.5–10 µM) in rat whole blood assays . In contrast, thieno[2,3-b]pyridine isomers (e.g., compound from ) lack reported anti-inflammatory activity, underscoring the importance of ring fusion position.
Sulfonylbenzamido Group (Position 2): The 3-methylpiperidinyl-sulfonyl moiety may improve blood-brain barrier penetration via lipophilic piperidine interactions, a feature absent in simpler aryl derivatives .
Activity vs. Adenosine Receptor Modulators: PD 81,723, a 2-amino-3-benzoylthiophene derivative, demonstrates dual allosteric enhancement and competitive antagonism of adenosine A1 receptors.
Synthetic Feasibility: The target compound’s sulfonyl and piperidinyl groups introduce synthetic complexity compared to simpler alkyl-substituted derivatives (e.g., PD 81,723). However, modular synthesis routes for tetrahydrothienopyridines are well-established, enabling scalable production .
Preparation Methods
Gewald Reaction for Thiophene Formation
The Gewald reaction, widely used for synthesizing 2-aminothiophenes, serves as the foundation for constructing the tetrahydrothienopyridine scaffold. As demonstrated in the synthesis of analogous compounds:
Ring Expansion and Acetylation
Following thiophene formation, a Friedel-Crafts acylation introduces the acetyl group at position 6:
Cyclohexanone-thiophene intermediate + Acetyl chloride → 6-Acetyl derivative
- Catalyst : Anhydrous AlCl₃ (1.2 equiv) in dichloromethane at −15°C.
- Reaction Time : 4 hours post-addition, with TLC monitoring (petroleum ether/ethyl acetate 1:1).
- Yield : 88% after silica gel chromatography.
Functionalization with 4-((3-Methylpiperidin-1-yl)Sulfonyl)Benzamido Group
Synthesis of Sulfonylpiperidine Intermediate
Step 1: Sulfonation of 4-Mercaptobenzoic Acid
- Reagents : H₂O₂ (30%) in acetic acid at 50°C for 6 hours.
- Product : 4-Sulfobenzoic acid (95% yield).
Step 2: Piperidine Coupling
Benzamido Group Installation
The sulfonylpiperidine-benzoyl chloride is coupled to the thienopyridine amine via Schotten-Baumann conditions:
Thienopyridine-NH₂ + Benzoyl chloride → Amide bond formation
- Base : 10% NaOH aqueous solution.
- Solvent : Dichloromethane/water biphasic system.
- Yield : 76% with >99% purity by HPLC.
Reaction Optimization Data
Critical Analysis of Methodologies
Solvent and Catalyst Selection
Temperature Control
Low temperatures (−15°C) during acetyl group installation prevent polysubstitution on the electron-rich thienopyridine ring.
Purification Challenges
- Silica Gel Chromatography : Effective for separating acetylated intermediates but requires gradient elution (hexane → ethyl acetate).
- Recrystallization : Ethanol/water (3:1) optimally purifies the final carboxamide product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
